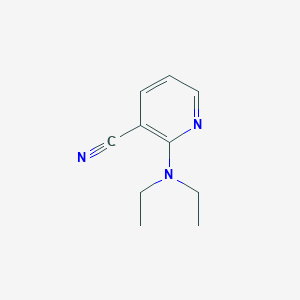
3-Cyano-2-diethylaminopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-Cyano-2-diethylaminopyridine derivatives involves a one-pot multicomponent reaction, starting from substituted acetophenone, ethyl cyanoacetate, and aryl aldehydes in the presence of ammonium acetate . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The molecular structure of 3-Cyano-2-diethylaminopyridine can be determined using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
The chemical reactions involving 3-Cyano-2-diethylaminopyridine include the synthesis of 2-amino-3-cyano pyridines derivatives. This process involves the reaction of aldehyde, malononitrile, substituted acetophenone, and ammonium acetate at 100 °C under solvent-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 3-Cyano-2-diethylaminopyridine can be analyzed using various techniques. These include hardness, topography, and hydrophilicity, which are known to be important parameters in the biological evaluation of materials . Thermal analysis techniques such as Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) can also be used .科学的研究の応用
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: 3-Cyano-2-oxa-pyridine derivatives, which are related to 3-Cyano-2-diethylaminopyridine, have been synthesized and studied for their potential medicinal properties . Pyridines play an essential role in medicinal chemistry because they are widely available as natural compounds and have served as the foundation for several drugs on the market .
- Methods of Application or Experimental Procedures: The 3-cyano-2-oxa-pyridine derivatives were synthesized by a one-pot multicomponent reaction, starting from substituted acetophenone, ethyl cyanoacetate, and aryl aldehydes in the presence of ammonium acetate . All the new products were subjected to proton nuclear magnetic resonance (1H NMR), carbon nuclear magnetic resonance (13C NMR), two-dimensional (2D)-NMR analysis using heteronuclear single quantum coherence spectroscopy (HSQC), and electron ionization (EI-MS) .
- Results or Outcomes: An in vitro cytotoxicity test was performed on cervical carcinoma (HeLa) and cerebral glioblastoma multiforme (AMGM5) cells for every produced molecule . The results indicated that the tested compounds inhibited AMGM5 cells with average IC50 values of 656.4, 781.5, and 374.5 μM, respectively . Compounds also showed a cytotoxic action against the HeLa cell line, with average IC50 values of 558.5, 775.6, and 615.9 μM, respectively .
Application in Cancer Research
- Specific Scientific Field: Cancer Research
- Summary of the Application: 3-Cyano-2-substituted pyridines, which are related to 3-Cyano-2-diethylaminopyridine, have been synthesized and studied for their potential anti-cancer properties . These compounds have been found to induce apoptosis in MCF 7 breast cancer cells .
- Methods of Application or Experimental Procedures: The compounds were synthesized and then evaluated for their in vitro anti-cancer activities on five cancer cell lines . The benzohydrazide derivative 9a was found to induce growth inhibition in the MCF-7 human breast cancer cell line with an IC50 value of 2 μM .
- Results or Outcomes: The compound 9a induced apoptotic morphological changes and induced apoptosis in MCF-7 in a dose and time-dependent manner . It also increased the release of cytochrome c from mitochondria to cytoplasm, which provokes the mitochondrial apoptotic pathway .
Application in Skin Care
- Specific Scientific Field: Dermatology
- Summary of the Application: Cyanidin-3-glucoside lipophilic conjugates, which are related to 3-Cyano-2-diethylaminopyridine, have been synthesized and studied for their potential applications in skin care . These compounds have been found to have antimicrobial activities .
- Methods of Application or Experimental Procedures: The compounds were synthesized and then evaluated for their stability, cytotoxicity against keratinocytes, antioxidant capacity, effect on enzyme activity, and antimicrobial activity .
Application in Cancer Research
- Specific Scientific Field: Cancer Research
- Summary of the Application: 3-Cyano-2-substituted pyridines, which are related to 3-Cyano-2-diethylaminopyridine, have been synthesized and studied for their potential anti-cancer properties . These compounds have been found to induce apoptosis in MCF 7 breast cancer cells .
- Methods of Application or Experimental Procedures: The compounds were synthesized and then evaluated for their in vitro anti-cancer activities on five cancer cell lines . The benzohydrazide derivative 9a was found to induce growth inhibition in the MCF-7 human breast cancer cell line with an IC50 value of 2 μM .
- Results or Outcomes: The compound 9a induced apoptotic morphological changes and induced apoptosis in MCF-7 in a dose and time-dependent manner . It also increased the release of cytochrome c from mitochondria to cytoplasm, which provokes the mitochondrial apoptotic pathway .
Application in Skin Care
- Specific Scientific Field: Dermatology
- Summary of the Application: Cyanidin-3-glucoside lipophilic conjugates, which are related to 3-Cyano-2-diethylaminopyridine, have been synthesized and studied for their potential applications in skin care . These compounds have been found to have antimicrobial activities .
- Methods of Application or Experimental Procedures: The compounds were synthesized and then evaluated for their stability, cytotoxicity against keratinocytes, antioxidant capacity, effect on enzyme activity, and antimicrobial activity .
将来の方向性
While specific future directions for 3-Cyano-2-diethylaminopyridine were not found in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Additionally, the development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer .
特性
IUPAC Name |
2-(diethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-3-13(4-2)10-9(8-11)6-5-7-12-10/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYGNXYWTWFBRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434092 |
Source


|
| Record name | 3-Cyano-2-diethylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-2-diethylaminopyridine | |
CAS RN |
17782-02-4 |
Source


|
| Record name | 3-Cyano-2-diethylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

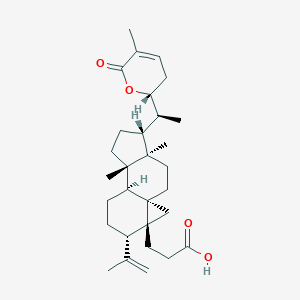
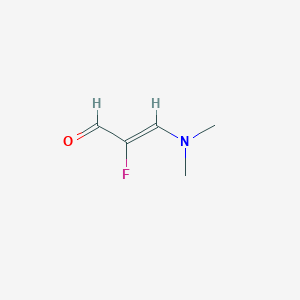
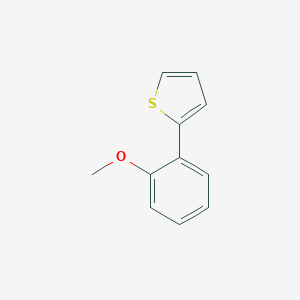
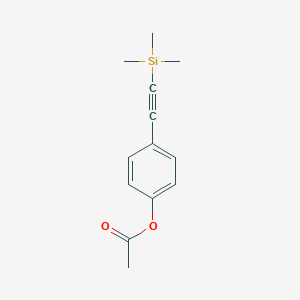
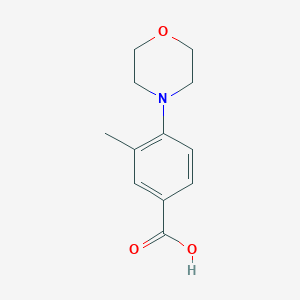
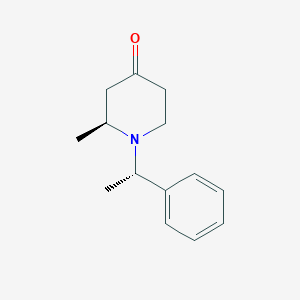
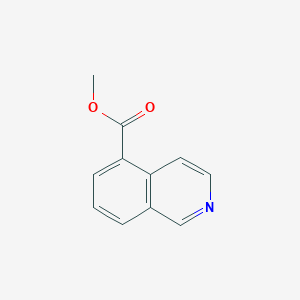
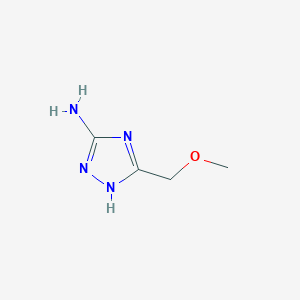

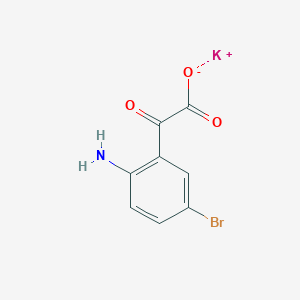
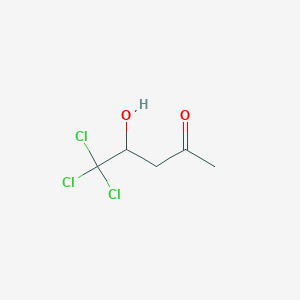
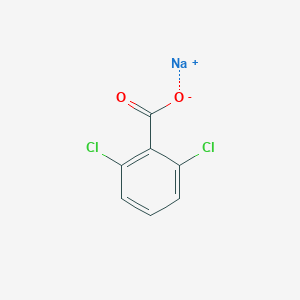
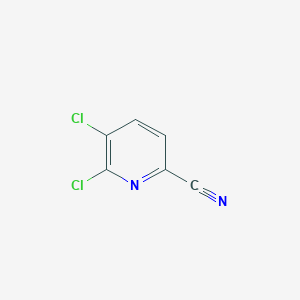
![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)